molecular formula C14H17N3O3 B1518554 3-(3,4-Dimethoxyphenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole CAS No. 1153771-07-3

3-(3,4-Dimethoxyphenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole

Cat. No. B1518554
M. Wt: 275.3 g/mol
InChI Key: NYCRIXALZAMDAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(3,4-Dimethoxyphenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and an oxadiazole ring, which is a five-membered ring with two nitrogen atoms and one oxygen atom. The compound also has a phenyl ring with two methoxy groups attached .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these rings and groups within the molecule. The presence of the nitrogen and oxygen atoms in the rings would likely result in a polar molecule with potential for hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The oxadiazole ring is known to participate in various chemical reactions. The pyrrolidine ring could potentially undergo reactions at the nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of polar functional groups would likely make it soluble in polar solvents .

Scientific Research Applications

Antimicrobial and Anti-Proliferative Activities

The compound 3-(3,4-Dimethoxyphenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole, as part of the broader class of 1,3,4-oxadiazole derivatives, has shown significant potential in scientific research, particularly in the fields of antimicrobial and anti-proliferative activities. In one study, derivatives of 1,3,4-oxadiazole N-Mannich bases were synthesized and tested for their inhibitory activity against various pathogenic bacteria and the yeast-like pathogen Candida albicans. Some derivatives exhibited broad-spectrum antibacterial activities, with minimal inhibitory concentrations (MIC) ranging from 0.5 to 8 µg/mL. Additionally, these compounds displayed potent anti-proliferative activity against several cancer cell lines, including prostate, colorectal, hepatocellular, epithelioid carcinoma, and breast cancer cells, suggesting their potential application in cancer research (L. H. Al-Wahaibi et al., 2021).

Antibacterial Activity and Mechanism of Action

Another study focused on 1,3,4-oxadiazole thioether derivatives that included the 3,4-dimethoxyphenyl moiety. These compounds were assessed for their antibacterial activities against Xanthomonas oryzae pv. oryzae (Xoo) via in vitro tests. The compound with the best inhibitory effect against Xoo outperformed the commercial agent bismerthiazol. A proteomic analysis was performed to understand the mechanism of action, revealing significant changes in the protein expression of Xoo upon treatment, indicating potential applications in agricultural research and plant pathology (Xianpeng Song et al., 2017).

Applications in Organic Light-Emitting Diodes (OLEDs)

Oxadiazole derivatives, including those related to the 3-(3,4-Dimethoxyphenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole structure, have been utilized in the development of high-efficiency organic light-emitting diodes (OLEDs). These compounds serve as excellent electron-transporting and exciton-blocking materials, contributing to reduced driving voltages and high efficiency in blue, green, and red phosphorescent OLEDs. The structural properties of these oxadiazole derivatives significantly influence their performance, offering insights into the design of advanced materials for optoelectronic applications (Cheng-Hung Shih et al., 2015).

Anticancer Research

Research into substituted 1,3,4-oxadiazoles has revealed their potential as antimicrobial, antifungal, and notably, anticancer agents. Derivatives of 1,3,4-oxadiazolyl tetrahydropyridines have been synthesized and evaluated for their anticancer activities. The nature of the substituents on the tetrahydropyridine ring system was found to influence the pharmacological activities, highlighting the importance of structural modifications in enhancing biological activity. This research underscores the versatility of 1,3,4-oxadiazole derivatives in medicinal chemistry and their potential applications in developing new anticancer therapies (K. Redda & Madhavi Gangapuram, 2007).

Safety And Hazards

Without specific information, it’s hard to comment on the safety and hazards of this compound. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The future research directions for this compound would depend on its intended use. If it’s being studied for potential medicinal uses, future research could involve in-depth studies of its biological activity, toxicity, and pharmacokinetics .

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c1-18-11-6-5-9(8-12(11)19-2)13-16-14(20-17-13)10-4-3-7-15-10/h5-6,8,10,15H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYCRIXALZAMDAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C3CCCN3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-Dimethoxyphenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,4-Dimethoxyphenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
3-(3,4-Dimethoxyphenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole
Reactant of Route 3
Reactant of Route 3
3-(3,4-Dimethoxyphenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole
Reactant of Route 4
Reactant of Route 4
3-(3,4-Dimethoxyphenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole
Reactant of Route 5
Reactant of Route 5
3-(3,4-Dimethoxyphenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole
Reactant of Route 6
Reactant of Route 6
3-(3,4-Dimethoxyphenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.